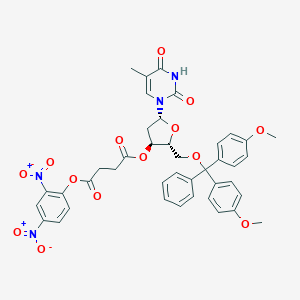

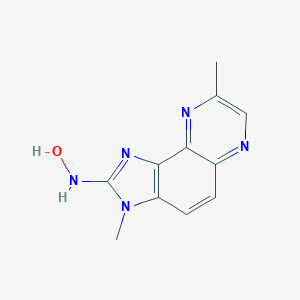

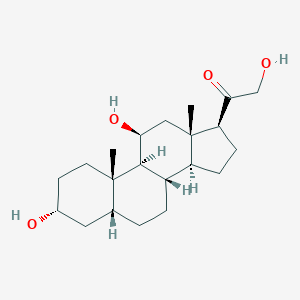

![molecular formula C11H4Cl2F3IN4 B045687 5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑 CAS No. 188539-59-5](/img/structure/B45687.png)

5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of specific phenyl-pyrazole compounds with various chemicals. For instance, the synthesis of 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide, a similar compound, is achieved through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride, demonstrating a method that could be adapted for our compound of interest (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by specific dihedral angles between the pyrazole ring and attached benzene rings, as well as the presence of disordered –CF3 groups. These structural features are crucial for understanding the compound's reactivity and interactions (Zhang et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, offering a pathway to synthesize novel compounds with potential insecticidal properties. The reaction mechanisms often involve interactions with unsaturated carbonyl compounds, leading to the formation of structurally diverse products (Liu et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole compounds, such as crystal structure and solubility, are influenced by their molecular structure. For example, the crystal structure of a related pyrazole derivative reveals weak C—H⋯O and N—H⋯N interactions, which are pivotal for understanding the compound's solubility and stability (Zhang et al., 2011).

科学研究应用

杂环化合物合成

吡唑衍生物,包括与“5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑”结构类似的化合物,在合成各种杂环化合物中作为重要的构建块。这些化合物包括吡唑-咪唑啉、噻唑、螺环吡啶、螺环吡咯和螺环吡喃,展示了该分子在有机合成中的多功能性和重要性。这些化合物的独特反应性使得可以在温和的反应条件下,从各种前体如胺、α-氨基羧酸和氮杂冠醚中生成多样的氰甲烯染料和杂环化合物(Gomaa & Ali, 2020)。

药理应用

抗癌活性

吡唑啉衍生物已被广泛研究其抗癌特性。已开发了吡唑啉衍生物的合成策略,以展示其对癌症具有显著生物效应,使其成为制药化学研究的焦点。这些研究强调了吡唑啉在抗癌治疗中的潜力(Ray et al., 2022)。

抗炎和抗菌剂

三氟甲基吡唑,可能包括“5-氨基-3-氰基-4-碘-1-[2,6-二氯-4-(三氟甲基)苯基]吡唑”,因其抗炎和抗菌活性而受到关注。三氟甲基基团在吡唑核上的位置显著影响化合物的活性谱,使其成为新药物代理的开发中备受关注,以改善作用谱和减少副作用(Kaur, Kumar, & Gupta, 2015)。

安全和危害

The dust, vapor, or gas produced by this compound may irritate the eyes, skin, and respiratory system. Appropriate personal protective equipment, such as safety glasses, protective gloves, and a respirator, should be worn when handling this compound. Contact with skin, eyes, and clothing should be avoided .

未来方向

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYLFCCPKXYTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2F3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

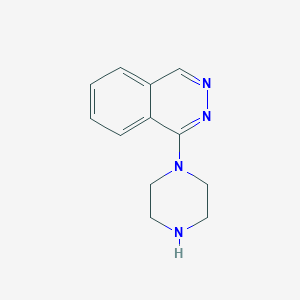

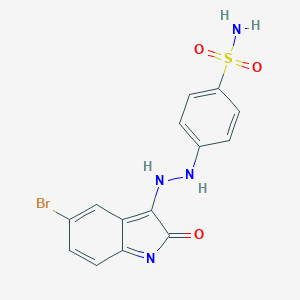

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)